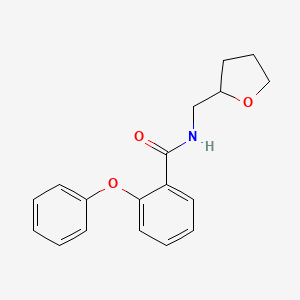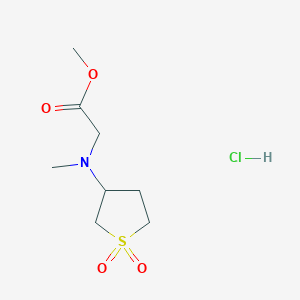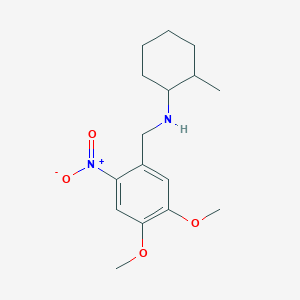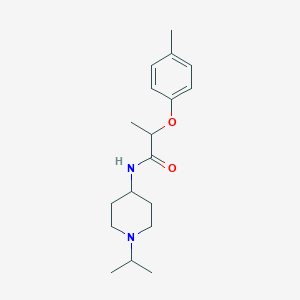![molecular formula C22H20Br2N2O2 B5085006 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Carbazolol and belongs to the class of beta-blockers. Beta-blockers are a class of drugs that are used to treat various cardiovascular diseases such as hypertension, angina, and arrhythmias. Carbazolol has been found to exhibit potent beta-blocking activity and has been studied extensively for its potential therapeutic applications.
作用機序
Carbazolol exhibits its beta-blocking activity by blocking the beta-adrenergic receptors present in the heart, lungs, and other organs. By blocking these receptors, Carbazolol reduces the effects of the stress hormone adrenaline, which can cause an increase in heart rate and blood pressure. By reducing the effects of adrenaline, Carbazolol helps to lower blood pressure and reduce the workload on the heart.
Biochemical and Physiological Effects:
Carbazolol has been found to exhibit several biochemical and physiological effects. It has been found to reduce heart rate, lower blood pressure, and reduce the workload on the heart. Carbazolol has also been found to reduce the production of renin, a hormone that plays a role in regulating blood pressure. Additionally, Carbazolol has been found to reduce the production of aldosterone, a hormone that plays a role in regulating sodium and potassium levels in the body.
実験室実験の利点と制限
The advantages of using Carbazolol in lab experiments include its potent beta-blocking activity, its relatively simple synthesis process, and its potential applications in various fields. However, there are also some limitations to using Carbazolol in lab experiments. These limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on Carbazolol. One potential direction is to study its potential applications in the treatment of glaucoma. Another potential direction is to study its potential applications in the treatment of anxiety disorders. Additionally, further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in other fields.
合成法
The synthesis of Carbazolol involves the reaction of 3,6-dibromo-9H-carbazole with 4-methoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol as the final product. The synthesis of Carbazolol has been reported in several research articles and is considered a relatively simple process.
科学的研究の応用
Carbazolol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent beta-blocking activity and has been studied for its potential applications in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. Carbazolol has also been studied for its potential applications in the treatment of glaucoma, a disease that affects the optic nerve and can lead to vision loss. Additionally, Carbazolol has been studied for its potential applications in the treatment of anxiety disorders.
特性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(4-methoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O2/c1-28-18-6-4-16(5-7-18)25-12-17(27)13-26-21-8-2-14(23)10-19(21)20-11-15(24)3-9-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUUSXDEPORDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)


![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)

![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084978.png)


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)